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Compound of Interest

Compound Name: n,3-dimethylbutanamide

Cat. No.: B1633665 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,3-
dimethylbutanamide. Due to the limited availability of experimental spectra in public

databases, this guide presents predicted spectroscopic data obtained from computational

chemistry methods. It also outlines the general experimental protocols for acquiring Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which would be

applicable for the analysis of this and similar small molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N,3-
dimethylbutanamide. These values are computationally derived and should be used as a

reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~5.5-6.0 Broad Singlet 1H N-H

~2.7 Doublet 3H N-CH₃

~2.1-2.2 Multiplet 1H CH(CH₃)₂

~1.9-2.0 Doublet 2H CH₂-C=O

~0.9 Doublet 6H CH(CH₃)₂

Predicted in CDCl₃ at 300 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (ppm) Assignment

~174 C=O

~50 CH₂-C=O

~26 N-CH₃

~25 CH(CH₃)₂

~22 CH(CH₃)₂

Predicted in CDCl₃ at 75 MHz.

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Vibrational Mode

~3300 N-H Stretch

~2960, ~2870 C-H Stretch (Aliphatic)

~1640 C=O Stretch (Amide I)

~1550 N-H Bend (Amide II)

~1465 C-H Bend (CH₃, CH₂)

~1370 C-H Bend (Isopropyl)

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization)

m/z Predicted Fragment

115 [M]⁺ (Molecular Ion)

100 [M - CH₃]⁺

72 [M - C₃H₇]⁺

58 [CH₃NHCOCH₂]⁺

44 [CH₃CONH₂]⁺

43 [C₃H₇]⁺ (Isopropyl cation)

Experimental Protocols
The following sections detail generalized experimental procedures for acquiring spectroscopic

data for small organic molecules like N,3-dimethylbutanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of a molecule.

Procedure:
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer's probe.

Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical

peaks.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

A larger number of scans is typically required due to the low natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the raw data (Free Induction Decay).

Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak

as a reference.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in a molecule.

Procedure:

Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
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Solid (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide

(KBr) and press the mixture into a thin, transparent disk.

Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal.

Background Spectrum: Record a background spectrum of the empty sample holder (or the

pure solvent) to subtract atmospheric and solvent absorptions.

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR

spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the different

functional groups in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of a molecule.

Procedure (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a

vacuum, causing ionization and fragmentation of the molecules.

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-

charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and record their abundance.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

interpret the fragmentation pattern to gain structural information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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